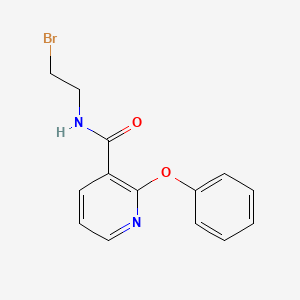

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide

CAS No.:

Cat. No.: VC16530733

Molecular Formula: C14H13BrN2O2

Molecular Weight: 321.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13BrN2O2 |

|---|---|

| Molecular Weight | 321.17 g/mol |

| IUPAC Name | N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H13BrN2O2/c15-8-10-16-13(18)12-7-4-9-17-14(12)19-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18) |

| Standard InChI Key | RLUOMMCRYJRHBR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCBr |

Introduction

Synthesis

The synthesis of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide typically involves multi-step organic reactions:

-

Starting Materials:

-

Pyridine derivatives with a carboxylic acid or ester group at position 3.

-

Phenol derivatives for phenoxy substitution.

-

Bromoethylamine or similar alkylating agents.

-

-

Reaction Steps:

-

Step 1: Esterification or amidation of the pyridine carboxylic acid to introduce the amide group.

-

Step 2: Substitution reaction with phenol to attach the phenoxy group at position 2.

-

Step 3: Alkylation of the amide nitrogen using bromoethyl reagents to form the final compound.

-

-

Purification:

-

Techniques such as recrystallization, column chromatography, or HPLC are used to isolate the pure compound.

-

Applications in Medicinal Chemistry

N-(2-Bromoethyl)-2-phenoxypyridine-3-carboxamide exhibits structural features that make it a promising scaffold for drug discovery:

-

Potential Bioactivity:

-

The bromoethyl chain can act as an electrophilic site, enabling interactions with biological targets.

-

The phenoxy and pyridine groups provide hydrophobic and aromatic interactions critical for binding to enzymes or receptors.

-

-

Pharmacological Applications:

-

May serve as a precursor for anticancer agents due to its ability to form covalent bonds with nucleophilic residues in proteins.

-

Could be explored for antimicrobial activity given the presence of halogenated groups.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume